Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Description
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a lithium salt derivative of the ethyl ester precursor, ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS 52798-84-2) . The lithium salt is synthesized via hydrolysis or ion exchange, replacing the ethyl ester group with a lithium carboxylate. This modification enhances solubility in polar solvents and may influence biological activity due to improved bioavailability.
The parent ester is a bicyclic heteroaromatic compound featuring a triazolo-pyrimidine core with methyl and ethyl substituents at positions 5 and 2, respectively .
Properties
IUPAC Name |
lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.Li/c1-3-7-11-9-10-5(2)4-6(8(14)15)13(9)12-7;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUNCPGBJCFALM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1=NN2C(=CC(=NC2=N1)C)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9LiN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377032-44-3 | |
| Record name | lithium 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common method is the reaction of enaminonitriles with hydrazine hydrate under microwave irradiation, which allows for a catalyst-free synthesis[_{{{CITATION{{{3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain duration to ensure complete conversion[{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with continuous monitoring and control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: : Substitution reactions can occur at various positions on the triazolo[1,5-a]pyrimidine core, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions tailored to the specific reagents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound and its derivatives may be studied for their biological activity, such as potential antimicrobial or anticancer properties.
Medicine: : Research may explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system . For example, in drug development, the compound may bind to specific receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS 52798-84-2)
Key Features :
- Structure : Ethyl ester at position 7, methyl at position 3.
- Molecular Formula : C₉H₁₀N₄O₂.
- Applications : Serves as a precursor for lithium salts and other derivatives.
Differences from Lithium Salt :
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8)
Key Features :
- Structure : Methyl groups at positions 5 and 7, ethyl ester at position 4.
- Molecular Formula : C₁₀H₁₂N₄O₂.
Comparison :
- No lithium salt derivative is reported for this compound, limiting its utility in ionic applications .
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-tetrahydro-triazolo[1,5-a]pyrimidine-6-carboxylate
Key Features :
- Structure : Chloromethyl and 2-chlorophenyl substituents, tetrahydro core.
- Molecular Formula : C₁₇H₁₇Cl₂N₅O₃.
Comparison :
- The tetrahydro core (saturated pyrimidine ring) reduces aromaticity, altering electronic properties.
Ethyl 3-(2-hydroxyphenyl)-7-methyl-triazolo[4,3-a]pyrimidine-6-carboxylate
Key Features :
Comparison :
- The hydroxyphenyl group introduces hydrogen-bonding capacity, improving interactions with biological targets.
- Higher molecular weight (452.5 g/mol) compared to the lithium salt’s precursor (222.2 g/mol) may affect pharmacokinetics .
Data Table: Structural and Functional Comparison
Biological Activity
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.
The synthesis of lithium derivatives of triazolo-pyrimidines often involves various methods such as the Biginelli reaction or palladium-catalyzed coupling reactions. The specific compound in focus can be synthesized through a multi-step process involving the formation of the triazolo ring followed by carboxylation. The chemical structure includes a triazole moiety fused with a pyrimidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds within the triazolo-pyrimidine family exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines, including MDA-MB453 and MCF-7 cells with IC50 values ranging from 15.3 µM to 29.1 µM for different analogs . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
| Compound 12 | A549 | 8.43 |
| Compound 14 | HepG2 | 0.0227 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds derived from similar triazolo-pyrimidine structures have demonstrated notable activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives have shown effectiveness against E. coli and S. aureus with varying degrees of potency .
Table 2: Antimicrobial Efficacy of Triazolo-Pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | A. flavus | 20 µg/mL |
Neuroprotective Effects
There is emerging evidence suggesting that triazolo-pyrimidines may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Compounds have been shown to inhibit acetylcholinesterase (AChE) activity with IC50 values significantly lower than standard drugs like galantamine . This suggests a potential role in enhancing cognitive function through cholinergic modulation.
Table 3: AChE Inhibition by Triazolo-Pyrimidines
| Compound | IC50 (µM) |
|---|---|
| Lithium derivative | 20.15 ± 0.44 |
| Galantamine | 4.82 ± 0.75 |
Case Studies
A recent study conducted on a series of triazolo-pyrimidine derivatives highlighted their potential as dual-action agents against both cancer cells and microbial pathogens. The study utilized various cell lines and microbial strains to assess the therapeutic efficacy and safety profiles of these compounds.
Case Study Summary:
- Objective : Evaluate anticancer and antimicrobial properties.
- Methodology : In vitro assays on cancer cell lines (MCF-7, A549) and microbial tests against E. coli and S. aureus.
- Findings : Several derivatives exhibited promising results with low IC50 values against cancer cells and effective MIC against bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
